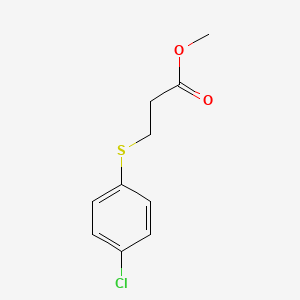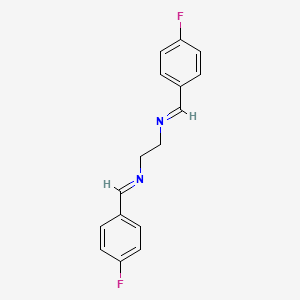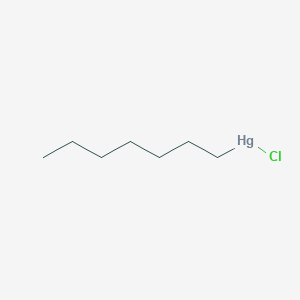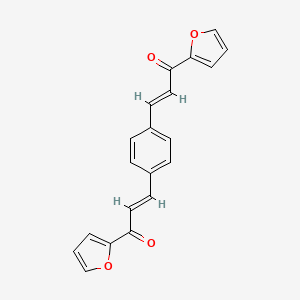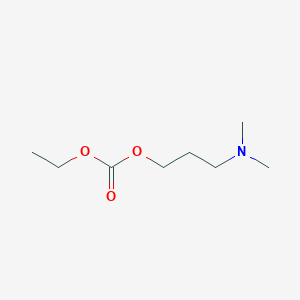
3-(Dimethylamino)propyl ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)propyl ethyl carbonate is an organic compound with the molecular formula C8H17NO3. It is a versatile reagent used in various chemical reactions, particularly in the synthesis of peptides and other organic compounds. This compound is known for its ability to activate carboxyl groups, making it a valuable tool in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-(Dimethylamino)propyl ethyl carbonate typically involves the reaction of N,N-dimethyl-1,3-propanediamine with ethyl chloroformate. The reaction is carried out in an organic solvent, such as methylene dichloride, in the presence of a base like triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ethylamine and subsequent oxidation .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and pH, to ensure maximum conversion and minimal by-product formation. The final product is typically purified by crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)propyl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or esters.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl carbonate group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Amides and esters.
Reduction: Primary and secondary amines.
Substitution: Various substituted organic compounds depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)propyl ethyl carbonate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a coupling agent to form peptide bonds between amino acids
Protein Crosslinking: The compound is used to crosslink proteins to nucleic acids, aiding in the study of protein-DNA interactions
Immunoconjugates: It is used in the preparation of immunoconjugates, which are valuable in diagnostic and therapeutic applications
Enzyme Immobilization: The compound is used to immobilize enzymes on solid supports, enhancing their stability and reusability
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)propyl ethyl carbonate involves the activation of carboxyl groups to form reactive intermediates. These intermediates can then react with nucleophiles, such as amines, to form stable amide bonds. The process typically involves the formation of an O-acylisourea intermediate, which undergoes nucleophilic substitution to form the final product .
Vergleich Mit ähnlichen Verbindungen
3-(Dimethylamino)propyl ethyl carbonate is often compared to other carbodiimides, such as 1,3-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). While all these compounds are used as coupling agents, this compound offers several advantages:
Water Solubility: Unlike DCC, which forms insoluble by-products, this compound forms water-soluble by-products, making purification easier
Efficiency: It is often more efficient in forming amide bonds compared to other carbodiimides
Similar Compounds
- 1,3-Dicyclohexylcarbodiimide (DCC)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N,N’-Diisopropylcarbodiimide (DIC) .
Eigenschaften
CAS-Nummer |
92671-74-4 |
|---|---|
Molekularformel |
C8H17NO3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
3-(dimethylamino)propyl ethyl carbonate |
InChI |
InChI=1S/C8H17NO3/c1-4-11-8(10)12-7-5-6-9(2)3/h4-7H2,1-3H3 |
InChI-Schlüssel |
RBXXRUOLMPHZJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


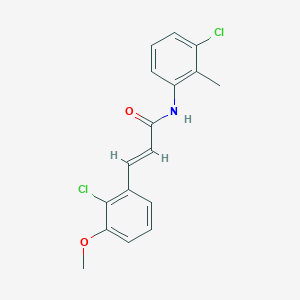
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15077156.png)
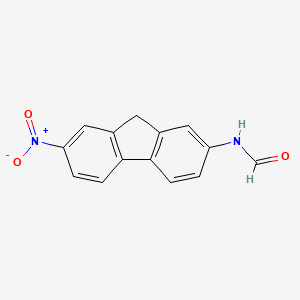

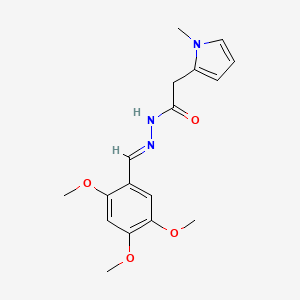

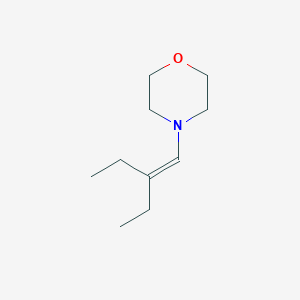

![4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline](/img/structure/B15077204.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B15077217.png)
